molecular formula C13H10N4O2 B4244850 3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL

3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL

Cat. No.: B4244850
M. Wt: 254.24 g/mol
InChI Key: HRNRZCWTLALZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL is a compound that features a phenol group linked to a tetrazole ring through an ether linkage. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is known for its stability and resistance to metabolic degradation

Chemical Reactions Analysis

3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with enzymes and receptors in a similar manner . This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-phenyltetrazol-5-yl)oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-11-7-4-8-12(9-11)19-13-14-15-16-17(13)10-5-2-1-3-6-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNRZCWTLALZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL
Reactant of Route 2
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL
Reactant of Route 3
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL
Reactant of Route 4
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL
Reactant of Route 5
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL
Reactant of Route 6
3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENOL

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